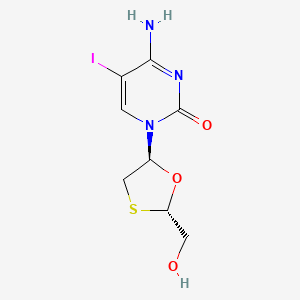
Multicolosic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multicolosic acid is a polyketide metabolite derived from the fungus Penicillium multicolor. . These compounds are characterized by their unique structural features and significant biological activities.
Méthodes De Préparation
Multicolosic acid is typically isolated from cultures of Penicillium multicolor. The biosynthesis involves the fermentation of the fungus under specific conditions, often in the presence of labeled oxygen isotopes to trace the origins of the oxygen atoms in the compound . The synthetic route involves the application of 2-methoxy-3-n-pentylmaleic anhydride, which is used to prepare methyl O-methylmulticolanate, a derivative of this compound .
Analyse Des Réactions Chimiques
Multicolosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Multicolosic acid has several scientific research applications. In chemistry, it is used to study the biosynthesis of polyketides and the mechanisms of isotope shifts in nuclear magnetic resonance (NMR) spectroscopy . In biology, it serves as a model compound for studying fungal metabolites and their roles in fungal development and pathogenesis . In medicine, this compound and its derivatives are investigated for their potential antimicrobial and antifungal properties . Industrially, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical chemistry .
Mécanisme D'action
The mechanism of action of multicolosic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in fungal metabolism and growth. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interfere with the synthesis of essential cellular components, leading to the inhibition of fungal growth .
Comparaison Avec Des Composés Similaires
Multicolosic acid is similar to other ylidenetetronic acids such as multicolanic and multicolic acids. These compounds share structural similarities and are derived from the same fungal source, Penicillium multicolor . this compound is unique in its specific isotope shifts observed in NMR spectroscopy and its distinct biological activities . Other similar compounds include various γ-butyrolactones, which also act as quorum-sensing molecules in fungi .
Propriétés
Numéro CAS |
54854-94-3 |
|---|---|
Formule moléculaire |
C11H12O7 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
5-[(5E)-5-(carboxymethylidene)-4-hydroxy-2-oxofuran-3-yl]pentanoic acid |
InChI |
InChI=1S/C11H12O7/c12-8(13)4-2-1-3-6-10(16)7(5-9(14)15)18-11(6)17/h5,16H,1-4H2,(H,12,13)(H,14,15)/b7-5+ |
Clé InChI |
MGCQOGPQJCIIGF-FNORWQNLSA-N |
SMILES isomérique |
C(CCC(=O)O)CC1=C(/C(=C\C(=O)O)/OC1=O)O |
SMILES canonique |
C(CCC(=O)O)CC1=C(C(=CC(=O)O)OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


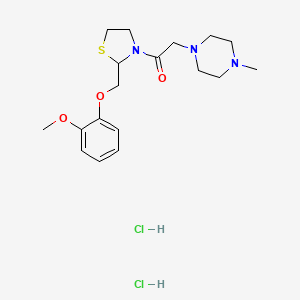
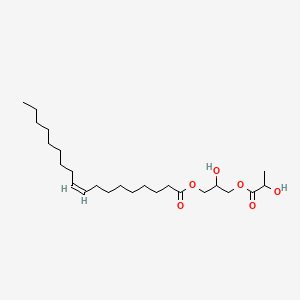
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)
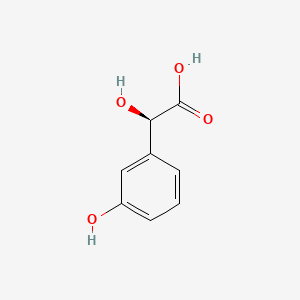

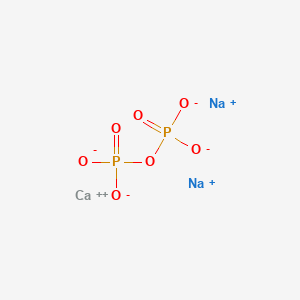
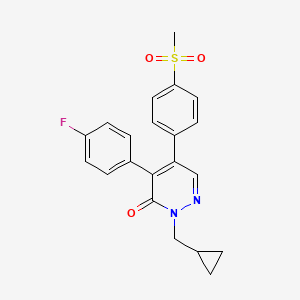
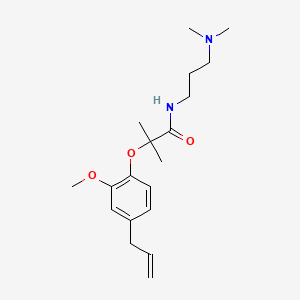
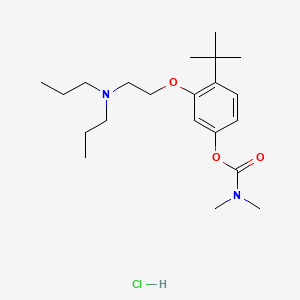
![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
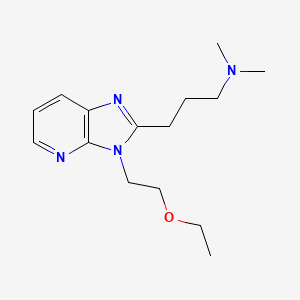
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
